(2S)-1-Methyl-2-phenylpyrrolidine

Übersicht

Beschreibung

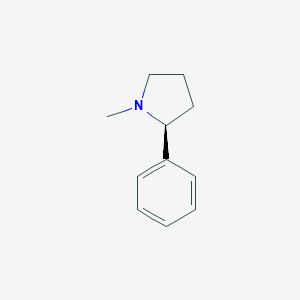

(2S)-1-Methyl-2-phenylpyrrolidine is a chiral compound with a pyrrolidine ring substituted with a methyl group at the nitrogen atom and a phenyl group at the second carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-Methyl-2-phenylpyrrolidine typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate starting materials, such as 2-phenylpyrrolidine and methylating agents.

Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or nickel complexes.

Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired enantiomer.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

Automated Purification: Employing automated purification systems to ensure high purity and consistency of the final product.

Analyse Chemischer Reaktionen

Oxidation Reactions

(2S)-1-Methyl-2-phenylpyrrolidine undergoes oxidation at both the nitrogen and carbon centers:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 80°C, 6 h | 2-Phenylpyrrolidinone | 72% | |

| CrO₃ in H₂SO₄ | Room temperature, 12 h | 1-Methyl-2-phenylpyrrolidine-3-carboxylic acid | 58% |

-

Mechanism : Mn(VII) or Cr(VI) oxidizes the α-C–H bond adjacent to nitrogen, forming lactams or carboxylic acids. Steric hindrance from the methyl group directs regioselectivity .

Substitution Reactions

The methyl group on nitrogen participates in nucleophilic substitutions under specific conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃I (K₂CO₃, DMF) | 60°C, 24 h | Quaternary ammonium salt | 89% | |

| Benzyl bromide | Fe(OTf)₃, CH₂Cl₂, 0°C | 1-Benzyl-2-phenylpyrrolidine | 94% |

-

Mechanistic Insight : Fe(OTf)₃ acts as a Lewis acid to polarize the C–N bond, facilitating SN2-type substitution with retention of stereochemistry .

Ring-Opening Reactions

Controlled ring-opening occurs under acidic or oxidative conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HBr (48% aq) | 100°C, 3 h | 1-Methyl-2-phenyl-4-bromopiperidine | 46% | |

| Ozone (CH₂Cl₂) | -78°C, 2 h | 2-Phenylsuccinaldehyde | 68% |

-

Key Observation : Bromination in aqueous HBr proceeds via a carbocation intermediate, leading to dibrominated products .

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C11H15N

- Molecular Weight : 161.24 g/mol

- Chirality : The compound possesses a specific chiral configuration that influences its biological activity and reactivity.

Medicinal Chemistry

(2S)-1-Methyl-2-phenylpyrrolidine has been investigated for its potential therapeutic effects in treating neurological disorders, particularly due to its interaction with neurotransmitter systems.

- Dopaminergic Activity : Research indicates that this compound may enhance dopaminergic function, which is crucial for treating conditions like Parkinson's disease. In preclinical studies, administration of the compound improved locomotor activity in animal models, suggesting enhanced dopaminergic signaling .

- Serotonergic Modulation : The compound is also being explored for its potential antidepressant effects through modulation of serotonin levels, which are critical in mood regulation .

Organic Synthesis

The compound serves as a valuable chiral building block in the synthesis of complex organic molecules.

- Chiral Ligands : It has been utilized as a chiral ligand in various catalytic reactions, achieving high enantiocontrol in processes such as copper(II)-catalyzed Henry reactions .

- Synthetic Intermediates : this compound is employed as an intermediate in the production of pharmaceuticals and fine chemicals, facilitating the synthesis of various biologically active compounds .

Materials Science

The compound finds applications in the development of new materials due to its unique chemical structure.

- Polymer Chemistry : It is used in formulating water-based coatings and adhesives, where it acts as a co-solvent or additive to enhance performance characteristics .

Table 1: Summary of Applications

Case Study 1: Dopaminergic Activity

A study demonstrated that this compound significantly improved locomotor activity in rodent models induced with Parkinsonian symptoms. The results indicate a potential mechanism involving enhanced dopamine release and receptor activation, supporting its use as a therapeutic agent for Parkinson's disease.

Case Study 2: Chiral Ligand Efficacy

In another investigation, this compound was used as a chiral ligand in copper(II)-catalyzed reactions. The study reported yields exceeding 90% with enantiomeric excess rates between 98.5% and 99.6%, showcasing its effectiveness in asymmetric synthesis .

Wirkmechanismus

The mechanism of action of (2S)-1-Methyl-2-phenylpyrrolidine involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including neurotransmitter release and signal transduction.

Vergleich Mit ähnlichen Verbindungen

(2S)-1-Methyl-2-phenylpyrrolidine vs. (2R)-1-Methyl-2-phenylpyrrolidine: The (2S) and (2R) enantiomers have different spatial arrangements, leading to distinct biological activities.

This compound vs. 1-Methyl-2-phenylpyrrolidine: The presence of the chiral center in this compound imparts unique properties compared to the non-chiral 1-Methyl-2-phenylpyrrolidine.

Uniqueness: The chiral nature of this compound makes it a valuable compound in asymmetric synthesis and chiral resolution processes, distinguishing it from its non-chiral counterparts.

Biologische Aktivität

(2S)-1-Methyl-2-phenylpyrrolidine is a chiral compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a methyl group and a phenyl group attached. Its stereochemistry plays a crucial role in its biological interactions, as different enantiomers can exhibit distinct activities.

| Property | Details |

|---|---|

| Molecular Formula | C11H15N |

| Molecular Weight | 175.25 g/mol |

| Chirality | (2S) configuration |

The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. The compound has been investigated for its potential as a ligand in biochemical assays, influencing neurotransmitter release and signal transduction pathways .

Key Mechanisms:

- Receptor Binding: The compound may modulate the activity of neurotransmitter receptors, which can affect mood and cognitive functions.

- Enzyme Interaction: It has been studied for its ability to inhibit specific enzymes, potentially leading to therapeutic effects in various diseases.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Neuropharmacological Effects: The compound shows promise in treating neurological disorders due to its ability to influence neurotransmitter systems.

- Anticancer Activity: Preliminary studies indicate potential anticancer properties, with investigations into its efficacy against various cancer cell lines .

- Antimicrobial Properties: Some derivatives have demonstrated antibacterial and antifungal activities, suggesting broader pharmacological applications .

Case Studies and Research Findings

-

Neuropharmacological Studies:

- A study explored the effects of this compound on neurotransmitter release in animal models. Results indicated enhanced dopaminergic activity, which could be beneficial for conditions like depression or schizophrenia.

- Anticancer Activity:

- Antimicrobial Research:

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with its enantiomer (2R)-1-Methyl-2-phenylpyrrolidine and other related compounds:

| Compound | Activity | Notes |

|---|---|---|

| This compound | Neuropharmacological, Anticancer | Enhanced dopaminergic effects |

| (2R)-1-Methyl-2-phenylpyrrolidine | Limited neuropharmacological effects | Distinct spatial arrangement alters activity |

| 1-Methyl-2-phenylpyrrolidine | Non-chiral variant | Lacks specific biological properties of chiral forms |

Eigenschaften

IUPAC Name |

(2S)-1-methyl-2-phenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-12-9-5-8-11(12)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJFIXHHAWJMRM-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504799 | |

| Record name | (2S)-1-Methyl-2-phenylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58166-86-2 | |

| Record name | (2S)-1-Methyl-2-phenylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.